molecular formula C3H10BrN3S B11712632 2-(2-Sulfanylethyl)guanidine;hydrobromide CAS No. 4337-69-3

2-(2-Sulfanylethyl)guanidine;hydrobromide

Cat. No.: B11712632
CAS No.: 4337-69-3
M. Wt: 200.10 g/mol
InChI Key: LXVXSQZIJYNERR-UHFFFAOYSA-N
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Description

2-(2-Sulfanylethyl)guanidine;hydrobromide is a compound with the molecular formula C3H9N3S·HBr. It is a derivative of guanidine, featuring a sulfanylethyl group attached to the guanidine moiety. This compound is known for its strong basicity and ability to form hydrogen bonds, making it a versatile reagent in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Sulfanylethyl)guanidine;hydrobromide typically involves the reaction of guanidine with 2-mercaptoethanol in the presence of hydrobromic acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows:

Guanidine+2-Mercaptoethanol+HBrThis compound\text{Guanidine} + \text{2-Mercaptoethanol} + \text{HBr} \rightarrow \text{this compound} Guanidine+2-Mercaptoethanol+HBr→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Sulfanylethyl)guanidine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-acyl guanidine derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Sulfanylethyl)guanidine;hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The sulfanylethyl group can also participate in redox reactions, affecting cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Sulfanylethyl)guanidine;hydrobromide is unique due to the presence of both the sulfanylethyl group and the hydrobromide component. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in both nucleophilic and electrophilic reactions .

Properties

CAS No.

4337-69-3

Molecular Formula

C3H10BrN3S

Molecular Weight

200.10 g/mol

IUPAC Name

2-(2-sulfanylethyl)guanidine;hydrobromide

InChI

InChI=1S/C3H9N3S.BrH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H

InChI Key

LXVXSQZIJYNERR-UHFFFAOYSA-N

Canonical SMILES

C(CS)N=C(N)N.Br

Origin of Product

United States

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